4-Allylisoindoline

Description

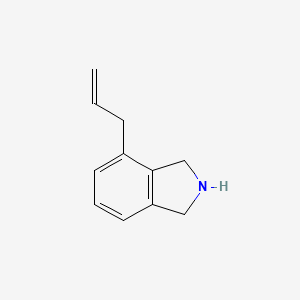

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-prop-2-enyl-2,3-dihydro-1H-isoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-2-4-9-5-3-6-10-7-12-8-11(9)10/h2-3,5-6,12H,1,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHLXMNJJAXHWMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC2=C1CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Allylisoindoline and Its Structural Analogs

Transition Metal-Catalyzed Coupling Reactions for Allylisoindoline Framework Construction

Transition metal catalysis, particularly using palladium and nickel, has revolutionized the formation of carbon-carbon (C-C) and carbon-heteroatom bonds, providing powerful tools for constructing complex molecular architectures like allylisoindolines. rsc.orgwikipedia.org These methods often operate under mild conditions and exhibit high functional group tolerance. rsc.orgnih.gov

Kumada Coupling with Allylmagnesium Reagents for C-C Bond Formation

The Kumada-Corriu coupling, a cross-coupling reaction between a Grignard reagent and an organic halide, stands as a foundational method for C-C bond formation. wikipedia.org A notable application is the synthesis of 4-allylisoindoline using allylmagnesium chloride, a process that has been successfully developed for large-scale production. researchgate.netresearchgate.netacs.org This approach is particularly valuable for installing the allyl group onto the isoindoline (B1297411) core. rsc.org

The choice of catalyst and ligand is paramount in Kumada coupling reactions to achieve high efficiency and selectivity. nih.govrug.nl While palladium is a common choice, nickel-based catalysts are also effective, especially for coupling with aryl chlorides. rsc.orgrug.nlnih.gov

In the synthesis of this compound, a high-throughput screening approach was employed to identify the optimal palladium catalyst system. rsc.org The combination of a palladium source, such as Pd(OAc)₂, with a suitable ligand is crucial for catalytic performance. researchgate.netacs.org The ligand influences the catalyst's activity and stability by modifying its steric and electronic properties. rug.nl For instance, sterically bulky and electron-donating phosphine (B1218219) ligands have been shown to enhance the efficiency of cross-coupling reactions. nih.gov While specific ligands for the this compound synthesis via Kumada coupling are often proprietary, the general principle involves matching the ligand to the substrate and reaction conditions to optimize the rates of oxidative addition and reductive elimination in the catalytic cycle. wikipedia.orgnih.gov

Table 1: Catalyst Systems in Kumada Coupling

| Catalyst Component | Role/Effect | Reference |

|---|---|---|

| Palladium (e.g., Pd(OAc)₂) | Primary catalytic metal, cycles between Pd(0) and Pd(II). | wikipedia.orgresearchgate.net |

| Nickel | Alternative catalyst, often better for aryl chlorides. | rsc.orgnih.gov |

| Phosphine Ligands | Modulate steric and electronic properties of the catalyst, affecting activity and selectivity. | nih.govrug.nl |

Optimizing yield and selectivity in the Kumada coupling for this compound synthesis requires careful control of reaction parameters. researchgate.netresearchgate.net Key factors include the choice of solvent, temperature, and the rate of addition of the Grignard reagent. nih.govacs.org Continuous-flow chemistry offers precise control over these parameters, leading to rapid optimization and improved yields compared to batch processes. acs.org

A significant challenge in this specific synthesis is the management of highly reactive allylmagnesium reagents. researchgate.net To achieve high yields, strategies are developed to match the rate of the Grignard reagent addition with the rate of the catalytic reaction, which can be influenced by factors like temperature. researchgate.net For instance, catalyst systems have been developed that are active at very low temperatures (as low as -65 °C), which can help control the reactivity of sensitive Grignard reagents. acs.org Furthermore, novel workup procedures have been designed to efficiently isolate the basic amine product from the reaction mixture, which often contains excess magnesium salts. researchgate.netresearchgate.netacs.org

A critical side reaction in the synthesis of this compound is the isomerization of the terminal allyl group to the more stable internal (E)- and (Z)-alkenes. researchgate.netresearchgate.net This isomerization can be catalyzed by the transition metal catalyst itself. acs.org

Successful strategies to suppress this unwanted isomerization have been developed through a detailed understanding of the reaction parameters. researchgate.netresearchgate.net The choice of catalyst and ligand plays a significant role, as some systems have a lower propensity for causing isomerization. acs.org For example, while certain palladium and nickel catalysts can promote isomerization, careful selection of triarylphosphine ligands and reaction conditions can minimize this side reaction. researchgate.netresearchgate.netacs.org By controlling factors such as temperature and reaction time, the formation of the desired this compound can be favored over the isomerized byproducts.

Palladium-Catalyzed Asymmetric Allylic C-H Amination for Isoindoline Synthesis

A modern and highly efficient method for constructing chiral isoindoline frameworks is the palladium-catalyzed asymmetric intramolecular allylic C-H amination. chinesechemsoc.orgchinesechemsoc.org This reaction transforms a pre-formed o-allylbenzylamine derivative into a chiral isoindoline through the direct functionalization of a C-H bond, offering high atom economy. chinesechemsoc.orgchinesechemsoc.org This method can produce a variety of enantioenriched isoindolines in high yields and with excellent enantioselectivities. chinesechemsoc.orgchinesechemsoc.org

The success of asymmetric allylic C-H amination hinges on the design of the chiral ligand, which is responsible for inducing stereoselectivity. chinesechemsoc.orgchinesechemsoc.orgacs.org Chiral phosphoramidite (B1245037) ligands have proven particularly effective in this transformation. chinesechemsoc.org The ligand coordinates to the palladium center and creates a chiral environment that directs the approach of the amine to the allyl group, leading to the preferential formation of one enantiomer. chinesechemsoc.org

The design of these ligands is crucial to overcome several challenges inherent to this reaction. The Lewis basicity of the amine substrate can lead to catalyst inhibition by forming stable bis(amine)-palladium complexes. chinesechemsoc.org Additionally, the oxidizing conditions often required can be incompatible with common phosphorus- or nitrogen-based ligands. chinesechemsoc.org Therefore, the development of robust chiral ligands that can operate effectively in this complex catalytic system is a key area of research. chinesechemsoc.orgnih.gov The careful tuning of the ligand's steric and electronic properties is essential for achieving high levels of chiral induction. diva-portal.org

Table 2: Ligand Types in Asymmetric Amination

| Ligand Class | Key Feature | Application | Reference |

|---|---|---|---|

| Chiral Phosphoramidites | Modulate stereoselectivity in Pd-catalyzed amination. | Synthesis of chiral isoindolines. | chinesechemsoc.org |

| Chiral Phosphinooxazolines (PHOX) | Bidentate ligands with a single stereocenter. | Asymmetric allylic alkylation and amination. | nih.gov |

| Chiral Pyridine-based Ligands | Tunable electronic and steric properties. | Various asymmetric transformations. | diva-portal.org |

Scope and Limitations in Chiral Isoindoline Formation

The asymmetric synthesis of chiral isoindolines is a critical endeavor due to the prevalence of this motif in pharmacologically active compounds. Methodologies for achieving enantiopure isoindolines often involve the asymmetric reduction of prochiral precursors or the kinetic resolution of racemic mixtures. While significant progress has been made, these methods are not without their limitations.

A primary challenge lies in the substrate scope. For instance, in palladium-catalyzed asymmetric allylic C–H amination to form chiral isoindolines, the electronic nature of substituents on the amine's aryl ring can influence both the yield and the enantiomeric excess (ee). While a broad range of both electron-donating and electron-withdrawing groups are often well-tolerated, providing high yields and excellent ee values, the steric hindrance of certain substrates can pose a significant challenge. Similarly, in asymmetric hydrogenations, the structural features of the substrate dictate the effectiveness of a given chiral catalyst.

The construction of isoindolines with a tetrasubstituted carbon stereocenter at the C3 position is particularly challenging. Many asymmetric methods that work well for 3-monosubstituted derivatives show diminished efficiency or selectivity when applied to the creation of these more sterically congested centers. Furthermore, early methods often relied on the resolution of racemic mixtures, which are inherently inefficient, or the use of chiral auxiliaries, which require additional synthetic steps for attachment and removal. Modern catalytic approaches have overcome some of these issues, but the development of broadly applicable, highly enantioselective methods for all classes of isoindoline derivatives remains an active area of research.

Palladium-Catalyzed Isocyanide Insertion Reactions for Isoindoline Derivatives

Palladium catalysis has become a cornerstone of modern organic synthesis, and its application to isocyanide insertion reactions provides a powerful route to isoindoline derivatives. These reactions typically proceed via the 1,1-migratory insertion of an isocyanide into an aryl-palladium bond, forming an imidoyl palladium intermediate that can undergo subsequent cyclization. This strategy has been successfully applied to generate a variety of substituted isoindolines and isoindolinones.

One innovative approach involves a palladium-catalyzed cascade reaction of ortho-bromobenzaldehydes with isonitriles. This process is believed to proceed through the formation of an acyl palladium(II) species, which is generated after a 1,4-palladium shift enabled by the initial isonitrile insertion. This intermediate then undergoes cyclization to construct the isoindolinone framework.

Regio- and Stereoselective Control in Isocyanide Insertion

Controlling regio- and stereoselectivity is crucial for the synthesis of complex, well-defined molecular architectures. In palladium-catalyzed isocyanide insertions, these aspects are highly dependent on the reaction design.

Regioselectivity: The regiochemical outcome can often be controlled by the judicious choice of starting materials and reaction conditions. For example, in the palladium-catalyzed reaction of 2-alkynylbenzamides, the reaction pathway can be directed toward either isoindolinones or isobenzofuranimines by selecting the appropriate external nucleophile. When a secondary amine is used, it leads to 3-[(dialkylcarbamoyl)methylene]isoindolin-1-ones. In contrast, using an alcohol under different conditions can favor a 5-exo-dig intramolecular attack of the benzamide (B126) oxygen, yielding isobenzofuranimine derivatives.

Stereoselectivity: Achieving stereocontrol, particularly enantioselectivity, is a significant challenge in isocyanide insertion reactions due to the strong coordinating ability of isocyanides with the metal center, which can compete with chiral ligands. Despite this, methods are emerging that address this issue. A notable example is the hydrogen bond-promoted synthesis of isoindoline derivatives from aziridines and isocyanides. In this reaction, intramolecular hydrogen bonds are proposed to be responsible for the observed high Z-type stereoselectivity of the final products. The development of new chiral ligands and catalytic systems that can effectively overcome the interference from isocyanides is key to advancing asymmetric variants of these powerful reactions.

Intramolecular Cyclization and Cascade Reaction Approaches

Intramolecular cyclizations and cascade reactions are highly efficient strategies for building complex molecular frameworks like the isoindoline core from simpler, often linear, precursors. These methods are valued for their atom economy and their ability to rapidly generate molecular complexity.

Intramolecular Diels-Alder Cycloadditions in Isoindoline Formation

The intramolecular Diels-Alder (IMDA) reaction is a robust and stereocontrolled method for constructing bicyclic systems. In the synthesis of isoindolines, the strategy typically involves a precursor containing a diene and a dienophile tethered by a nitrogen atom. Upon heating or catalysis, this precursor undergoes a [4+2] cycloaddition to form the hexahydroisoindoline core, which can then be aromatized if desired.

This approach has been utilized in a biomimetic synthesis of the isoindolin

Aromatization Strategies from Isoindoline Precursors

The isoindoline core can be converted to its aromatic counterpart, the isoindole, providing access to a different class of structural analogs. Isoindoles are 10π-heteroaromatic systems that have applications in materials science and as precursors to more complex molecules like phthalocyanines. rsc.org However, their synthesis can be challenging due to their relative instability. rsc.org Aromatization of a stable isoindoline precursor, such as a this compound derivative, is a viable strategy. Several methods can be employed for this transformation.

One common approach is the dehydrogenation of the heterocyclic ring, which effectively removes two hydrogen atoms to form the pyrrolic ring of the isoindole. chinesechemsoc.org Another powerful method involves the chemistry of N-oxides. chinesechemsoc.org In this strategy, the tertiary nitrogen of an N-substituted isoindoline is oxidized, typically with hydrogen peroxide, to form an isoindoline-N-oxide. Subsequent treatment with a reagent like acetic anhydride (B1165640) induces an elimination reaction, leading to the formation of the 2H-isoindole. chinesechemsoc.org

Visible-light-induced oxidation has also emerged as a mild, transition-metal-free method for the aromatization of isoindolines in the presence of air. researchgate.netbuse.ac.zw This process can generate the isoindole intermediate in situ, which can then be trapped by a dienophile in an intermolecular Diels-Alder reaction to create structurally complex bridged-ring heterocycles. researchgate.netbuse.ac.zw

Asymmetric Synthetic Routes to Enantioenriched Allylisoindolines

The creation of chiral isoindolines, where a stereocenter is introduced at the C1 or C3 position, is a key objective for the synthesis of enantiomerically pure pharmaceuticals. Asymmetric synthesis provides the tools to prepare a single enantiomer of a target molecule, which is critical as different enantiomers can have vastly different biological activities. uclm.essigmaaldrich.com For allylisoindolines, this involves the stereocontrolled introduction of a substituent, potentially the allyl group itself or another group on the heterocyclic ring, to generate a chiral final product.

Catalytic asymmetric synthesis uses a substoichiometric amount of a chiral catalyst to generate large quantities of an enantioenriched product from a prochiral substrate. uclm.es This approach is highly efficient and atom-economical.

A highly effective method for synthesizing enantioenriched isoindolines involves a palladium-catalyzed asymmetric intramolecular allylic C–H amination. chinesechemsoc.org This reaction transforms readily available allylic amine precursors into a variety of substituted chiral isoindolines with high yields (up to 98%) and excellent enantioselectivities (up to 98% ee). chinesechemsoc.org The reaction tolerates a wide range of substrates, including those with both electron-donating and electron-withdrawing groups on the aromatic ring. chinesechemsoc.org

Another prominent strategy is the asymmetric allylation of imines, which provides direct access to chiral homoallylic amines. nih.gov While not yet reported specifically for a this compound precursor, this methodology is broadly applicable. For instance, chiral diols derived from BINOL can catalyze the enantioselective allylboration of acyl imines, yielding products in high yields (75–94%) and enantiomeric ratios (up to 99.5:0.5). nih.govresearchgate.net This type of organocatalytic approach, which activates the imine through hydrogen bonding, could foreseeably be adapted to an imine precursor of an isoindoline to install a chiral center. nih.govresearchgate.netbeilstein-journals.org Similarly, chiral palladium complexes are known to catalyze the asymmetric allylation of imines with reagents like allyltributylstannane, offering another potential pathway to chiral isoindoline-containing structures. researchgate.netacs.org

In substrate-controlled synthesis, the stereochemical outcome of a reaction is dictated by a chiral element already present within the starting material, often a removable chiral auxiliary. uniovi.es This method allows for the creation of new stereocenters in a predictable relative configuration.

A powerful example of this approach is the synthesis of 1,3-disubstituted isoindolines using N-tert-butanesulfinyl imines (derived from Ellman's auxiliary). uniovi.esbeilstein-journals.org In this process, a chiral N-tert-butanesulfinyl imine, bearing a Michael acceptor on the aromatic ring, undergoes a diastereoselective nucleophilic addition. uniovi.esbeilstein-journals.org The resulting intermediate can then undergo an intramolecular aza-Michael reaction to form the isoindoline ring. Remarkably, the stereochemical outcome of the cyclization is dependent on the base used; a base like DBU can produce the trans-isoindoline, while a fluoride (B91410) source like TBAF can lead to the thermodynamically more stable cis-isomer. uniovi.esbeilstein-journals.org This stereodivergent capability allows for access to distinct diastereomers from a common precursor, showcasing a high degree of control. uniovi.esbeilstein-journals.org This strategy has been used to synthesize isoindolines with a range of substituents introduced via nucleophiles such as allyl, propargyl, and enolate groups. uniovi.es

High-Throughput Experimentation (HTE) in the Discovery and Optimization of Allylisoindoline Syntheses

High-Throughput Experimentation (HTE) is a powerful methodology that accelerates reaction discovery and optimization by running a large number of experiments in parallel on a microscale. acs.orgsigmaaldrich.com This iterative process of design, execution, and analysis enables the rapid screening of multiple parameters like catalysts, ligands, solvents, and temperatures to identify optimal reaction conditions. acs.orgsigmaaldrich.com

The development of a practical and cost-effective synthesis for this compound provides a clear example of the utility of HTE. rsc.orgresearchgate.net Researchers at Merck utilized HTE to optimize a palladium-catalyzed Kumada coupling between a 4-bromo-isoindoline precursor and an allyl-Grignard reagent. rsc.orgresearchgate.net A key challenge in this reaction was suppressing the isomerization of the desired allyl product into the undesired, thermodynamically more stable prop-1-enyl isomer. sigmaaldrich.com Through a general screen of palladium sources and commercially available phosphine ligands, HTE identified Pd(OAc)₂ with P(neopentyl)(t-Bu)₂·HBF₄ as an effective catalyst system. researchgate.net Further screening of solvents revealed that a mixed THF/toluene (B28343) system was crucial for minimizing the olefin isomerization while maintaining good reactivity, a discovery that enabled the successful scale-up of the process. sigmaaldrich.com

The following table illustrates a hypothetical HTE screen for the optimization of this Kumada coupling, demonstrating how various parameters can be tested in parallel.

| Entry | Pd Source (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) | Allyl:Propenyl Ratio |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (1) | SPhos (2) | THF | 25 | 65 | 85:15 |

| 2 | Pd(OAc)₂ (1) | XPhos (2) | THF | 25 | 72 | 90:10 |

| 3 | Pd₂(dba)₃ (0.5) | SPhos (2) | THF | 25 | 68 | 88:12 |

| 4 | Pd(OAc)₂ (1) | P(t-Bu)₃ (2) | THF | 25 | 75 | 92:8 |

| 5 | Pd(OAc)₂ (1) | P(neopentyl)(t-Bu)₂·HBF₄ (2) | THF | 25 | 85 | 95:5 |

| 6 | Pd(OAc)₂ (1) | P(neopentyl)(t-Bu)₂·HBF₄ (2) | Toluene | 0 | 55 | >99:1 |

| 7 | Pd(OAc)₂ (1) | P(neopentyl)(t-Bu)₂·HBF₄ (2) | THF/Toluene (1:1) | 0 | 90 | 98:2 |

| 8 | Pd(OAc)₂ (0.5) | P(neopentyl)(t-Bu)₂·HBF₄ (1) | THF/Toluene (1:1) | 0 | 88 | 97:3 |

Elucidation of Reaction Mechanisms and Mechanistic Investigations of Allylisoindoline Transformations

General Principles of Organic Reaction Mechanism Determination

The elucidation of an organic reaction mechanism is a deductive process that combines experimental observations with theoretical principles. annualreviews.org It is a multifaceted endeavor that rarely relies on a single piece of evidence. Instead, a consistent picture is built from various lines of inquiry.

The study of reaction rates, or kinetics, provides profound insight into the composition of the transition state of the rate-determining step. jsscacs.edu.insolubilityofthings.com

Kinetic Approaches:

Rate Law Determination: The experimentally determined rate law expresses the relationship between the rate of a reaction and the concentrations of the reactants. solubilityofthings.com For example, a rate law that is first order in two different reactants suggests that both are involved in the rate-determining step. jsscacs.edu.in

Kinetic Isotope Effect (KIE): By substituting an atom with one of its heavier isotopes (e.g., hydrogen with deuterium), chemists can determine if that atom is involved in bond breaking or bond formation in the rate-determining step. A significant KIE (typically > 2) indicates that the bond to the isotope is being cleaved in this step. acs.org This technique is particularly useful in studying C-H activation steps. acs.org

Reaction Progress Kinetic Analysis (RPKA): This method involves monitoring the concentrations of reactants and products over time under synthetically relevant conditions. wikipedia.org It can reveal complex kinetic profiles, such as induction periods, catalyst deactivation, or changes in the reaction mechanism as concentrations change. wikipedia.org

Non-Kinetic Approaches:

Product Analysis: The structures of all products formed in a reaction, including byproducts, provide crucial clues about the reaction pathway. jsscacs.edu.in The formation of specific stereoisomers or regioisomers can often distinguish between different possible mechanisms.

Isotopic Labeling: The use of isotopically labeled reactants can trace the path of atoms throughout a reaction. jsscacs.edu.in For instance, by using a reactant labeled with ¹⁸O, the fate of that oxygen atom in the products can be determined, clarifying which bonds are broken and formed. jsscacs.edu.in

Stereochemical Studies: The stereochemical outcome of a reaction (e.g., inversion or retention of configuration at a stereocenter) can provide strong evidence for a particular mechanism. For example, an Sₙ2 reaction proceeds with inversion of configuration, while an Sₙ1 reaction leads to racemization.

Crossover Experiments: These experiments are designed to determine whether a reaction is intramolecular or intermolecular. If two similar but distinct reactants are run in the same vessel, the formation of "crossover" products indicates an intermolecular pathway.

Reaction intermediates are species that are formed in one step of a reaction and consumed in a subsequent step. chemguide.co.uk They are typically short-lived and present in low concentrations, making their detection and characterization challenging. fiveable.menih.gov

Spectroscopic Techniques: Various spectroscopic methods can be employed to directly observe intermediates. Time-resolved infrared (IR) and UV-vis spectroscopy can provide structural information on short-lived species. jsscacs.edu.inunizar.es Nuclear magnetic resonance (NMR) spectroscopy can also be used to detect and characterize more stable intermediates. nih.gov

Trapping Experiments: An intermediate can sometimes be "trapped" by adding a reagent that is known to react with it specifically, leading to a stable, characterizable product.

Mass Spectrometry: Modern mass spectrometry techniques, such as electrospray ionization (ESI), can detect and provide mass-to-charge ratio information for ionic intermediates, even at very low concentrations. nih.govunizar.es

Intermediates are distinct from transition states in that they represent a local energy minimum on the reaction coordinate, whereas a transition state is an energy maximum. chemguide.co.uksolubilityofthings.com While intermediates can sometimes be isolated, transition states are inherently unstable and cannot be directly observed. chemguide.co.uksolubilityofthings.com

An energy profile is a graphical representation of the energy of a reaction system as it progresses from reactants to products. solubilityofthings.comfiveable.me

Transition State: The peak of an energy profile represents the transition state, the highest energy point on the reaction pathway. solubilityofthings.comfiveable.metutorchase.com It is an unstable arrangement of atoms where bonds are partially broken and partially formed. solubilityofthings.comtutorchase.com

Activation Energy (Ea): The energy difference between the reactants and the transition state is the activation energy. fiveable.metutorchase.com A higher activation energy corresponds to a slower reaction rate. tutorchase.com

Reaction Coordinate: The x-axis of an energy profile is the reaction coordinate, which represents the progress of the reaction. fiveable.me

Intermediates on the Energy Profile: An intermediate is represented by a local minimum on the energy profile, a valley between two transition states. chemguide.co.uksolubilityofthings.com

By analyzing the energy profile, chemists can gain a deeper understanding of the reaction mechanism, including the number of steps and the relative rates of each step. solubilityofthings.com

Mechanistic Pathways of Carbon-Carbon Bond Formation in Allylisoindoline Synthesis

The formation of the allyl group on the isoindoline (B1297411) core is a key step in the synthesis of 4-allylisoindoline. This transformation can be achieved through various methods, with transition metal-catalyzed cross-coupling reactions being particularly prominent.

The Kumada coupling is a powerful carbon-carbon bond-forming reaction that utilizes a transition metal catalyst, typically nickel or palladium, to couple an organomagnesium (Grignard) reagent with an organic halide. wikipedia.orgnumberanalytics.com In the context of this compound synthesis, this would involve the reaction of a 4-haloisoindoline derivative with an allyl Grignard reagent.

The generally accepted catalytic cycle for a palladium-catalyzed Kumada coupling involves the following steps: wikipedia.orgnrochemistry.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-haloisoindoline, forming a Pd(II) intermediate. This step is often the rate-determining step of the catalytic cycle. wikipedia.org

Transmetalation: The allyl group from the allylmagnesium chloride is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. numberanalytics.comnih.gov

Isomerization: A cis-trans isomerization may be necessary to bring the two organic ligands into a cis orientation on the palladium center. wikipedia.orgnrochemistry.com

Reductive Elimination: The final step is the reductive elimination of the two organic ligands, forming the carbon-carbon bond of the this compound product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orgnumberanalytics.comnrochemistry.com

The choice of catalyst, ligands, and reaction conditions can significantly influence the efficiency and selectivity of the Kumada coupling. jk-sci.com

An alternative approach to forming the allyl-isoindoline linkage involves the direct C-H activation of an allyl group, followed by amination with an isoindoline derivative. Palladium catalysts are frequently employed for such transformations. nih.gov

The mechanism of palladium-catalyzed allylic C-H amination is complex and can proceed through different pathways. One proposed mechanism involves an electrophilic cleavage of an allylic C-H bond by a Pd(II) catalyst. nih.gov

A key aspect of many palladium-catalyzed C-H activation reactions is the role of a ligand, often an acetate, which acts as an internal base to facilitate the removal of a proton from the C-H bond. acs.orgnih.gov This process is often referred to as a concerted metalation-deprotonation or an ambiphilic metal-ligand-assisted (AMLA) mechanism.

Computational studies, such as Density Functional Theory (DFT), combined with experimental evidence like kinetic isotope effects, have been instrumental in elucidating these mechanisms. acs.org For allylic amination, it has been suggested that the nucleophile (the isoindoline derivative) may coordinate to the palladium center before the C-H activation step occurs. nih.gov The catalytic cycle also requires an oxidant to regenerate the active Pd(II) catalyst from the Pd(0) species formed after the C-N bond-forming step. nih.gov

The regioselectivity and stereoselectivity of these reactions are critical and can be influenced by the nature of the ligands on the palladium catalyst and the specific reaction conditions employed. researchgate.net

Mechanistic Insights into Isocyanide Insertion Reactions

Isocyanide insertion reactions are powerful tools for constructing complex nitrogen-containing heterocycles. sioc-journal.cn In the context of isoindoline synthesis, these reactions often proceed via a palladium-catalyzed pathway. A plausible mechanism involves the migratory insertion of the isocyanide into a metal-carbon or metal-heteroatom bond. nih.govrsc.org

Recent studies have explored the synthesis of isoindoline derivatives through palladium-catalyzed reactions involving isocyanides and other substrates like aziridines. researchgate.net A proposed mechanism for such transformations often begins with the oxidative addition of a starting material to a low-valent palladium catalyst. This is followed by the crucial step of isocyanide insertion into a Pd-C bond. Subsequent intramolecular reactions, such as cyclization, lead to the formation of the isoindoline core. chemrxiv.orgrsc.org Mechanistic studies, including the use of radical trapping agents, have suggested that these reactions typically proceed through an organometallic pathway rather than a radical-mediated one. rsc.org

A key step in some of these catalytic cycles is a palladium-migration/imine-insertion process. acs.org For instance, in the synthesis of isoindolinone-derived ketenimines and lactams, mechanistic investigations have pointed to a palladium-migration/imine-insertion process as the pivotal step. acs.org Furthermore, the synthesis of isoindoline derivatives can be achieved through a hydrogen bond-promoted, palladium-catalyzed isocyanide insertion reaction involving aziridines, highlighting the diverse strategies available for these transformations. researchgate.net The versatility of isocyanide insertion is further demonstrated in the synthesis of various heterocyclic compounds, where the isocyanide acts as a C1 building block. nih.govrsc.org

| Reaction Type | Key Mechanistic Feature | Catalyst/Reagent | Reference |

| Isoindolinone Synthesis | Palladium-migration/imine-insertion | Palladium | acs.org |

| Isoindoline Synthesis | Hydrogen bond-promoted isocyanide insertion | Palladium/Aziridine | researchgate.net |

| Benzolactamization | Isonitrile insertion enabled 1,4-palladium shift | Palladium | chemrxiv.org |

| C–H Bond Aminoimidoylation | Consecutive isocyanide insertion and C–H bond activation | Palladium/O-benzoyl hydroxylamines | rsc.org |

Olefin Isomerization Mechanisms Relevant to Allylisoindoline Synthesis

The synthesis and transformation of this compound can be influenced by olefin isomerization, a process that repositions the double bond within the allyl group. researchgate.net Transition-metal catalyzed olefin isomerization is a well-established field, with two primary mechanistic pathways being the metal-hydride insertion-elimination mechanism and the π-allyl mechanism. ingentaconnect.comtugraz.at

The metal-hydride pathway involves the insertion of a metal-hydride bond across the olefin, followed by a β-hydride elimination from an adjacent carbon, resulting in the migration of the double bond. ingentaconnect.com This is often considered an intermolecular process. ingentaconnect.com

Alternatively, the π-allyl pathway proceeds through the coordination of the olefin to the metal center, followed by C-H activation at the allylic position to form a π-allyl hydride intermediate. ingentaconnect.com A subsequent reductive elimination regenerates the olefin with the double bond in a new position. This is typically an intramolecular process. ingentaconnect.com Experimental and computational studies on iridium pincer catalysts have provided strong evidence for the operation of this π-allyl pathway in olefin isomerization. researchgate.net In some cases, a stepwise proton-coupled electron transfer (PCET) activation of the olefin can lead to an allylic radical, which is then captured by a metal co-catalyst to form an allylmetal intermediate, ultimately leading to the isomerized alkene. organic-chemistry.org

The choice of catalyst and reaction conditions can dictate the operative mechanism and the stereoselectivity of the isomerization. nih.gov For example, cobalt complexes with specific pincer ligands have been shown to catalyze the isomerization of allyl ethers via a π-allyl mechanism, with the stereochemical outcome depending on the steric environment around the π-allyl intermediate. nih.gov

Computational Chemistry in Mechanistic Studies of Allylisoindolines

Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms in organic and organometallic chemistry. sumitomo-chem.co.jp Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide detailed insights into reaction pathways, transition states, and conformational dynamics that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) is widely used to investigate the mechanisms of chemical reactions, including those involving allylisoindoline and related structures. sumitomo-chem.co.jpmdpi.comrsc.org DFT calculations can be employed to map out the potential energy surface of a reaction, identifying intermediates and transition states. pku.edu.cn This allows for the determination of activation energies and reaction barriers, providing a quantitative understanding of the reaction kinetics. mdpi.com

For instance, DFT studies have been instrumental in understanding the stereoselectivity of certain reactions by comparing the energies of different diastereomeric transition states. rsc.org In the context of olefin isomerization, DFT calculations have been used to distinguish between the hydride addition pathway and the π-allyl pathway, supporting the latter in specific catalytic systems. researchgate.net The calculations can reveal unconventional mechanistic steps, such as the initial dissociation of the metal-olefin π-bond to form a σ-complex of the allylic C-H bond before oxidative cleavage. researchgate.net DFT has also been applied to study the mechanism of a Kumada coupling reaction for the synthesis of this compound, shedding light on aspects like the aromatic character of the ingentaconnect.comingentaconnect.com sigmatropic rearrangement transition state. researchgate.net

| Computational Method | Application in Allylisoindoline-related Mechanisms | Key Insights | Reference |

| DFT | Elucidation of olefin isomerization pathways | Favored π-allyl mechanism over hydride addition for certain catalysts. | researchgate.net |

| DFT | Investigation of Kumada coupling for this compound synthesis | Aromatic character of the ingentaconnect.comingentaconnect.com sigmatropic rearrangement transition state. | researchgate.net |

| DFT | Study of isonitrile insertion reactions | Understanding reaction pathways and selectivity in the formation of isoindolinones. | chemrxiv.org |

| DFT | Analysis of cycloaddition reactions | Determination of rate- and stereoselectivity-determining steps. | rsc.org |

Molecular Dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules over time. nih.gov By simulating the motions of atoms and molecules, MD can offer insights into conformational changes, solvent effects, and the accessibility of reactive sites. mdpi.com For a molecule like this compound, MD simulations could be used to explore the conformational landscape of the allyl group and the isoindoline ring system. mun.ca

Understanding the preferred conformations is crucial as it can influence the molecule's reactivity and its interactions with catalysts or other reactants. mun.ca For example, MD simulations can reveal how a molecule's conformation changes upon binding to a catalyst, a process known as conformational selection. nih.gov This information is vital for understanding enzyme-substrate interactions and can be applied to catalyst design. nih.gov While specific MD studies on this compound are not prevalent in the provided search results, the general applicability of this technique for studying the conformational dynamics of flexible molecules is well-established. nih.govresearchgate.net

Synthetic Transformations and Derivatization Strategies for 4 Allylisoindoline

Functionalization of the Allyl Moiety

The allyl group of 4-allylisoindoline is a key site for introducing structural diversity. The double bond of the allyl group is susceptible to a variety of chemical transformations, including electrophilic and nucleophilic additions, oxidative transformations, and hydrofunctionalization reactions.

The olefinic double bond in the allyl group of this compound is electron-rich, making it a prime target for electrophilic addition reactions. In these reactions, an electrophile attacks the double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile to yield the final product. The regioselectivity of this addition typically follows Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. However, anti-Markovnikov addition can also be achieved under specific reaction conditions, such as in the presence of peroxides for the addition of hydrogen bromide.

Conversely, nucleophilic additions to the allyl group are also possible, particularly through transition metal-catalyzed processes. For instance, palladium-catalyzed reactions can activate the allyl group, making it susceptible to attack by a wide range of nucleophiles. These reactions are highly valuable for the formation of new carbon-carbon and carbon-heteroatom bonds.

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Electrophilic Addition (Halogenation) | Br2, CCl4 | Dibromoalkane |

| Electrophilic Addition (Hydrohalogenation) | HBr | Bromoalkane (Markovnikov) |

| Electrophilic Addition (Hydrohalogenation with Peroxide) | HBr, ROOR | Bromoalkane (anti-Markovnikov) |

| Nucleophilic Addition (Palladium-catalyzed) | Nu-, Pd(0) catalyst | Allylic substitution product |

The allyl group can undergo various oxidative transformations to introduce oxygen-containing functional groups. A prominent example is epoxidation, where the double bond is converted into an epoxide ring. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate that can be opened under acidic or basic conditions to yield diols or other functionalized derivatives. The stereochemistry of the epoxidation can often be controlled using chiral catalysts, leading to the formation of enantiomerically enriched products.

Other oxidative transformations of the allyl group include dihydroxylation, which can be performed using reagents like osmium tetroxide (OsO4) to produce vicinal diols, and oxidative cleavage, which can break the double bond to form aldehydes or carboxylic acids using reagents such as ozone (O3) followed by a reductive or oxidative workup.

| Reaction | Reagents | Product |

|---|---|---|

| Epoxidation | m-CPBA | Epoxide |

| Syn-dihydroxylation | OsO4, NMO | Vicinal Diol |

| Anti-dihydroxylation | 1. m-CPBA 2. H3O+ | Vicinal Diol |

| Oxidative Cleavage (Ozonolysis, reductive workup) | 1. O3 2. Zn, H2O or DMS | Aldehyde |

| Oxidative Cleavage (Ozonolysis, oxidative workup) | 1. O3 2. H2O2 | Carboxylic Acid |

Hydrofunctionalization reactions involve the addition of a hydrogen atom and another functional group across the double bond of the allyl moiety. These reactions are of great synthetic utility as they allow for the direct installation of various functional groups. Examples include hydroboration-oxidation, which results in the anti-Markovnikov addition of water across the double bond to yield a primary alcohol, and hydroamination, which involves the addition of an N-H bond across the olefin. These reactions are often catalyzed by transition metals, which can control the regioselectivity and stereoselectivity of the transformation.

Chemical Modifications of the Isoindoline (B1297411) Core

The isoindoline core of this compound provides additional opportunities for derivatization, both at the nitrogen atom and on the aromatic ring.

The secondary amine of the isoindoline ring is a nucleophilic site that can readily undergo a variety of functionalization reactions. N-alkylation can be achieved by reacting this compound with alkyl halides or other electrophilic alkylating agents. Similarly, N-acylation with acyl chlorides or anhydrides provides the corresponding amides. The nitrogen atom can also participate in reductive amination reactions with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives. Furthermore, the nitrogen can be involved in transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl or N-heteroaryl derivatives.

The benzene (B151609) ring of the isoindoline core can undergo electrophilic aromatic substitution reactions. The existing substituents on the ring, namely the allyl group and the dihydro-pyrrole fused ring, will direct the position of the incoming electrophile. The allyl group is generally considered an ortho-, para-directing group, while the activating or deactivating nature of the fused dihydro-pyrrole needs to be considered in predicting the regiochemical outcome of the substitution.

Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acid), halogenation (using a halogen with a Lewis acid catalyst), sulfonation (using fuming sulfuric acid), and Friedel-Crafts alkylation and acylation (using an alkyl or acyl halide with a Lewis acid catalyst). These reactions allow for the introduction of a wide range of functional groups onto the aromatic ring, further expanding the chemical diversity of this compound derivatives.

The preparation of this compound has been described, for instance, through a Kumada coupling reaction. However, subsequent and specific synthetic transformations as per the requested outline—namely "Cascade and Multi-Component Reaction Sequences Involving Allylisoindoline Derivatives" and "Regioselective and Stereoselective Derivatization Methodologies"—lack the detailed research findings necessary for a thorough and scientifically accurate article.

General principles of cascade reactions, multi-component reactions, and stereoselective synthesis are well-established in organic chemistry and have been applied to a wide array of heterocyclic compounds. These strategies are employed to build molecular complexity in an efficient manner. For example, cascade reactions involving other allylated nitrogen heterocycles have been reported to proceed through various pathways, including cyclization and rearrangement steps, often leading to the formation of complex polycyclic systems. Similarly, multi-component reactions are powerful tools for the convergent synthesis of diverse molecular scaffolds from simple starting materials.

In the realm of regioselective and stereoselective synthesis, the functionalization of molecules with multiple reactive sites is controlled to achieve a specific outcome. For allylated aromatic compounds, reactions can be directed to either the allyl group (e.g., dihydroxylation, epoxidation) or the aromatic ring, and the stereochemical outcome of such reactions can often be controlled by the use of chiral catalysts or reagents.

However, without specific studies on this compound, any discussion of its reactivity in these contexts would be purely speculative and would not meet the criteria of a scientifically accurate and data-supported article as requested. The creation of detailed data tables and the presentation of specific research findings are therefore not possible at this time based on the available scientific literature.

Applications of 4 Allylisoindoline As a Versatile Synthetic Building Block

Strategic Intermediate for the Synthesis of Complex Heterocyclic Compounds

The isoindoline (B1297411) framework is a key structural motif in numerous biologically active compounds and natural products. 4-Allylisoindoline serves as a crucial intermediate for accessing these complex molecular architectures.

A notable application of this compound is in the synthesis of the Hepatitis C virus (HCV) protease inhibitor, Vaniprevir (MK-7009). researchgate.netacs.org The synthesis of this complex macrocyclic compound relies on the cost-effective production of the isoindoline subunit, with this compound being a key precursor. acs.org The allyl group is strategically positioned for subsequent transformations, such as ring-closing metathesis, to construct the 20-membered macrocycle of Vaniprevir. researchgate.netacs.org The preparation of this compound for this purpose has been achieved on a kilogram scale through a Kumada cross-coupling reaction between a suitable isoindoline precursor and allylmagnesium chloride. researchgate.net This process required careful optimization to suppress the undesired isomerization of the allyl group. researchgate.net

Furthermore, the isoindoline scaffold can be incorporated into larger, more complex heterocyclic systems. For example, synthetic strategies have been developed to link indole, 1,2,4-triazole, pyridazine, and quinoxaline (B1680401) rings, where isoindoline-like structures can be formed and further functionalized. nih.gov While not directly starting from this compound, these methods highlight the importance of the isoindoline core in constructing polycyclic systems. The reactivity of the allyl group in this compound provides a handle for such elaborations.

The development of cascade reactions further expands the utility of isoindoline derivatives. For instance, a tandem hydrozirconation-iminium ion addition reaction has been developed to access functionalized isoindolinones, which are structurally related to this compound. pitt.edu This demonstrates the potential for developing novel synthetic methods that utilize the inherent reactivity of the isoindoline scaffold.

Chiral Pool Applications in Stereoselective Synthesis

The concept of the "chiral pool" involves using readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. wikipedia.orgtcichemicals.comslideshare.net This approach is highly efficient as it transfers the existing chirality of the starting material to the final product. wikipedia.org While this compound itself is not chiral, it can be derived from or used to create chiral molecules, making it relevant to chiral pool applications.

Amino acids, sugars, and terpenes are common contributors to the chiral pool. wikipedia.orgbenthamscience.commdpi.com For instance, chiral amino acids can be used as precursors to generate enantiomerically pure building blocks. mdpi.com Although direct applications of this compound in chiral pool synthesis are not extensively documented, the isoindoline scaffold can be part of a larger molecule where chirality is introduced from a chiral pool source.

Stereoselective synthesis, which aims to produce a specific stereoisomer of a product, is a critical aspect of modern organic chemistry. organic-chemistry.orgnih.govrsc.orgbeilstein-journals.org The allyl group in this compound is amenable to various stereoselective transformations. For example, asymmetric dihydroxylation or epoxidation of the allyl double bond can introduce new stereocenters with high control. These functionalized intermediates can then be used in the synthesis of enantiomerically pure target molecules.

The development of chiral auxiliaries and catalysts is another area where the principles of chiral pool synthesis are applied. tcichemicals.com Chiral ligands derived from natural products can be used to induce asymmetry in reactions involving prochiral substrates like this compound.

Development of Advanced Synthetic Methodologies Utilizing Allylisoindoline Scaffolds

The unique reactivity of the allylisoindoline scaffold has spurred the development of novel synthetic methodologies. The preparation of this compound itself has been a subject of process development, particularly focusing on the Kumada coupling with allylmagnesium chloride. researchgate.net This work addressed challenges such as suppressing olefin isomerization and efficiently isolating the basic amine product. researchgate.net

The allyl group is a versatile functional handle that can participate in a wide range of reactions, including:

Metathesis: As seen in the synthesis of Vaniprevir, ring-closing metathesis is a powerful tool for macrocyclization. acs.org

Isomerization: The allyl group can be isomerized to the more stable internal alkene, which can then be used in other transformations. acs.org

Cross-Coupling Reactions: The allyl group can be further functionalized through various palladium-catalyzed cross-coupling reactions.

The isoindoline scaffold itself can be a platform for developing new reactions. For example, the development of dearomative cascade reactions for the synthesis of polycyclic alkaloid scaffolds demonstrates the potential for complex transformations starting from indole-based systems, which are structurally related to isoindolines. nih.gov

The use of high-throughput experimentation (HTE) has become instrumental in optimizing reaction conditions for challenging transformations, including those involving complex scaffolds like allylisoindoline. researchgate.net This approach allows for the rapid screening of catalysts and reaction parameters to find optimal conditions for a desired transformation.

The development of synthetic scaffolds for applications in tissue engineering and metabolic engineering also provides insights into how molecular scaffolds can be designed and utilized. nih.govfrontiersin.org While not directly related to the chemical synthesis applications of this compound, this research highlights the broader importance of scaffold-based approaches in science.

Future Research Directions in Allylisoindoline Chemistry

The versatility of this compound suggests several promising avenues for future research.

Exploration of New Heterocyclic Scaffolds: The allyl group can be used as a linchpin to construct novel heterocyclic systems through cycloaddition reactions, multicomponent reactions, and other cascade processes. nih.govzioc.ru

Development of Novel Stereoselective Transformations: Further exploration of asymmetric reactions involving the allyl group could lead to the synthesis of a wider range of enantiomerically pure compounds. This could involve the development of new chiral catalysts specifically designed for substrates containing the isoindoline moiety.

Application in the Synthesis of Other Natural Products and Bioactive Molecules: The successful use of this compound in the synthesis of Vaniprevir suggests that it could be a valuable intermediate for other complex natural products and medicinally relevant molecules. acs.orgwhiterose.ac.uk

Investigation of New Catalytic Systems: The development of more efficient and selective catalysts for the synthesis and functionalization of this compound remains an important area of research. This includes exploring alternative coupling partners and reaction conditions to improve yields and reduce byproducts. researchgate.net

The continued exploration of the chemistry of this compound and related scaffolds will undoubtedly lead to the discovery of new synthetic methods and the construction of novel and important molecules.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.